4-Ethoxy-2-fluorobenzoyl chloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Ethoxy-2-fluorobenzoyl chloride” were not found, similar compounds such as “2-Fluorobenzoyl chloride” have been used in reactions. For instance, “2-Fluorobenzoyl chloride” reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Scientific Research Applications
Crystallization Studies
4-Fluorobenzoyl chloride, closely related to 4-Ethoxy-2-fluorobenzoyl chloride, has been studied for its crystallization properties. A study by Dikundwar and Row (2014) explored the crystallization pathway of 4-fluorobenzoyl chloride, revealing new insights into the polytypic forms of this compound and its structural and energetic correlations (Dikundwar & Row, 2014).
Bioconjugation and Activation
4-Fluorobenzenesulfonyl chloride, which shares some structural similarities with 4-Ethoxy-2-fluorobenzoyl chloride, is an effective agent for activating hydroxyl groups in polymers for bioconjugation. Chang et al. (1992) highlighted its use in covalently attaching biologicals to various solid supports, maintaining the biological function of these molecules (Chang et al., 1992).
Radiotracer Development
In the field of radiopharmaceuticals, research by Cui et al. (2012) investigated radiofluoro-pegylated phenylbenzoxazole derivatives, which are structurally related to 4-Ethoxy-2-fluorobenzoyl chloride. These compounds showed potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging (Cui et al., 2012).
Polymer Synthesis
Research by Morikawa and Ono (1999) in the field of polymer chemistry involved the use of 4-fluorobenzoyl chloride derivatives in synthesizing highly branched poly(ether ketone) dendrons. These dendrons, with their graded structures, were created using aromatic nucleophilic substitution reactions, a process potentially applicable to 4-Ethoxy-2-fluorobenzoyl chloride (Morikawa & Ono, 1999).
Continuous-Flow Process Development
In the pharmaceutical industry, compounds like 2,4-Dichloro-5-fluorobenzoyl chloride, similar to 4-Ethoxy-2-fluorobenzoyl chloride, have been synthesized using continuous-flow processes for efficient C–C bond formation. Guo, Yu, and Su (2020) demonstrated this method's advantages, such as higher product yield and operational safety, in the production of Floxacin intermediates (Guo, Yu, & Su, 2020).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-6-3-4-7(9(10)12)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJONAPGITZXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-fluorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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